Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-

Catalog No.
S1773607
CAS No.
118026-14-5
M.F
C19H23N3O2
M. Wt
325.412
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6...

CAS Number

118026-14-5

Product Name

Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-

IUPAC Name

2-[2-hydroxy-6-methyl-2-(4-methylphenyl)-3H-imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide

Molecular Formula

C19H23N3O2

Molecular Weight

325.412

InChI

InChI=1S/C19H23N3O2/c1-13-5-8-15(9-6-13)19(24)16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12,16,24H,11H2,1-4H3

InChI Key

VLHJPCWGOSLMQL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2(C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C)O

Imidazo[1,2-a]pyridine-3-acetamide, α-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines, which are characterized by a fused imidazole and pyridine ring. This compound features an acetamide functional group at the 3-position of the imidazo ring and a trimethylated amine moiety, contributing to its unique chemical properties. The presence of a 4-methylphenyl group enhances its hydrophobic characteristics, potentially influencing its biological activity and solubility.

  • There is no scientific research available on the specific mechanism of action of this compound.
  • Given its structural similarity to zolpidem, it is possible that it might interact with GABAergic receptors in the brain, promoting sleep, but this is purely speculative and requires further investigation [].
  • No information is currently available on the safety hazards associated with this compound.
  • Due to the lack of data, it is advisable to handle this compound with caution and wear appropriate personal protective equipment in a laboratory setting.

Potential Role in Alzheimer's Disease (AD):

Research suggests that Imidazo[1,2-a]pyridine-3-acetamide,α-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-, also known as IMPY-3, might hold promise in the fight against Alzheimer's Disease (AD). Studies have shown that IMPY-3 can potentially:

  • Inhibit the formation of amyloid beta plaques: These plaques are a hallmark feature of AD and are believed to contribute to neuronal damage. PubChem, CID: 56845796:
  • Reduce neuroinflammation: Chronic inflammation in the brain is another key player in AD progression. IMPY-3 has shown potential to lessen this inflammation. PubChem, CID: 56845796:
, including:

  • N-alkylation: The nitrogen atoms in the imidazo and pyridine rings can participate in nucleophilic substitutions.
  • C-alkylation: The C3 position can be alkylated through electrophilic aromatic substitution or via three-component reactions involving aldehydes and amines .
  • Carbonylation: Recent studies have shown that these compounds can undergo regioselective carbonylation reactions with acetamides under copper catalysis .

These reactions can lead to the synthesis of diverse derivatives, expanding their potential applications.

Imidazo[1,2-a]pyridine compounds have been extensively studied for their biological activities. They exhibit a range of pharmacological properties, including:

  • Antitumor: Many derivatives demonstrate cytotoxic effects against various cancer cell lines.
  • Antimicrobial: Some compounds show significant antibacterial and antifungal activities.
  • Anxiolytic and Sedative Effects: Certain derivatives are known for their efficacy as sedatives and anxiolytics, similar to Zolpidem, which is commonly used for insomnia treatment .

The specific biological activity of Imidazo[1,2-a]pyridine-3-acetamide is yet to be fully elucidated but may be inferred from the activities of related compounds.

The synthesis of Imidazo[1,2-a]pyridine derivatives typically involves several methodologies:

  • Three-component reactions: Aza-Friedel–Crafts reactions can yield C3-alkylated imidazo[1,2-a]pyridines using readily available substrates such as aldehydes and amines under mild conditions .
  • Ultrasound-assisted synthesis: This method allows for efficient formation of C3-cyanomethylated derivatives under catalyst-free conditions .
  • Copper-catalyzed reactions: Employing copper catalysts facilitates various coupling reactions leading to functionalized imidazo[1,2-a]pyridines with high yields .

These methods provide versatile approaches for synthesizing this compound and its derivatives.

Imidazo[1,2-a]pyridine compounds find applications in various fields:

  • Pharmaceuticals: Due to their diverse biological activities, they are explored as potential drug candidates for treating cancer, infections, and neurological disorders.
  • Material Science: Their unique structural properties allow them to be used in developing advanced materials with specific electronic or optical characteristics.

The specific applications of Imidazo[1,2-a]pyridine-3-acetamide would depend on its biological profile and physicochemical properties.

Interaction studies involving Imidazo[1,2-a]pyridine derivatives often focus on their binding affinities with biological targets such as enzymes or receptors. For instance:

  • Receptor Binding: Studies have shown that certain derivatives can selectively bind to GABA receptors, influencing neurotransmitter activity.
  • Enzyme Inhibition: Some compounds exhibit inhibitory effects on enzymes involved in cancer metabolism or bacterial resistance mechanisms.

Understanding these interactions is crucial for assessing the therapeutic potential of Imidazo[1,2-a]pyridine-3-acetamide.

Imidazo[1,2-a]pyridine-3-acetamide shares structural similarities with several other compounds in the imidazo family. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
ZolpidemContains a 4-tolyl group at the 2-positionUsed primarily as a sedative
Imidazo[1,2-a]pyridine-3-carboxamideFeatures a carboxamide group at the 3-positionExhibits different biological activities
2-(Imidazo[1,2-a]pyridin-3-yl)acetamideSimple acetamide derivativeLess hydrophobic than the target compound

These compounds highlight the diversity within the imidazo[1,2-a]pyridine class while emphasizing the unique structural features of Imidazo[1,2-a]pyridine-3-acetamide that may contribute to its distinct biological profile.

Metal-free strategies prioritize sustainability by eliminating transition-metal catalysts. A prominent method involves the condensation of 2-aminopyridines with α-haloketones or α-ketoacetamides. For instance, 2-amino-6-methylpyridine reacts with 4-methylphenyl-substituted α-bromoacetophenone derivatives under solvent-free conditions to yield the imidazo[1,2-a]pyridine core. Microwave irradiation further accelerates this process, achieving cyclization within 10–15 minutes at 60–80°C.

A key advancement is the use of in situ-generated α-ketoacetamides. For example, N,N-dimethyl-α-ketoacetamide reacts with 2-amino-6-methylpyridine in the presence of aqueous HCl, facilitating nucleophilic attack and cyclization to form the 3-acetamide moiety. This method avoids hazardous reagents and achieves yields exceeding 85%.

Table 1. Metal-Free Synthesis Conditions

ReactantsConditionsYield (%)Source
2-Amino-6-methylpyridine + α-bromo-4-methylacetophenoneSolvent-free, 60°C, 2h92
2-Amino-5-methylpyridine + N,N-dimethyl-α-ketoacetamideHCl (aq.), rt, 24h88

Iodine-Catalyzed Ultrasound-Assisted Reactions

Molecular iodine serves as a non-toxic, cost-effective catalyst for regioselective functionalization. Ultrasound irradiation enhances reaction rates by promoting cavitation, enabling efficient C–H bond activation. For the target compound, iodine (10–20 mol%) facilitates the coupling of 2-amino-6-methylpyridine with 4-methylphenylglyoxal in aqueous ethanol under ultrasound (40 kHz, 50°C). The reaction proceeds via in situ oxidation of acetophenone derivatives to glyoxals, followed by Knoevenagel condensation and cyclization.

Notably, iodine mediates the introduction of the 3-acetamide group through a three-component reaction involving dimedone, 2-aminopyridine, and N,N-dimethylacetamide. This method achieves 89–94% yields within 30 minutes.

Table 2. Iodine-Catalyzed Ultrasound Reactions

ComponentsConditionsYield (%)Source
2-Amino-6-methylpyridine + 4-methylphenylglyoxal + dimedoneI₂ (20 mol%), H₂O, ultrasound, 50°C94

Solvent-Free Condensation Methods

Solvent-free protocols minimize waste and energy consumption. A grindstone technique employs mechanical milling of 2-amino-6-methylpyridine with α-halo-4-methylacetophenone derivatives at room temperature. This method achieves quantitative yields within 15 minutes, leveraging the inherent reactivity of α-haloketones.

For the a-hydroxy substituent, in situ oxidation of methyl groups using tert-butyl hydroperoxide (TBHP) under solvent-free conditions is effective. For example, 2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine undergoes TBHP-mediated oxidation at 80°C to introduce the hydroxy group at the 3-position.

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) streamline synthesis by combining precursors in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is pivotal for constructing the imidazo[1,2-a]pyridine core. A one-pot reaction of 2-amino-6-methylpyridine, 4-methylbenzaldehyde, and N,N-dimethyl isocyanide in ethanol at 70°C forms the target scaffold in 78% yield.

For the 3-acetamide group, a three-component reaction using 2-aminopyridine, 4-methylphenyl methyl ketone, and N,N-dimethylacetamide under iodine catalysis (5 mol%) in DMSO achieves 82% yield.

Table 3. Multicomponent Reaction Examples

ComponentsCatalyst/ConditionsYield (%)Source
2-Amino-6-methylpyridine + 4-methylbenzaldehyde + N,N-dimethyl isocyanideEtOH, 70°C, 12h78
2-Amino-5-methylpyridine + 4-methylacetophenone + N,N-dimethylacetamideI₂ (5 mol%), DMSO, 100°C82

Lignin-Derived Precursor Transformations

Lignin, a renewable biomass, provides aromatic precursors for sustainable synthesis. β-O-4 lignin model compounds are cleaved catalytically to yield 4-methylacetophenone derivatives, which are subsequently condensed with 2-amino-6-methylpyridine. Using Pd/C (5 mol%) and iodine in toluene at 140°C, this method achieves 72–89% yields while introducing the 4-methylphenyl group directly.

Table 4. Lignin-Derived Synthesis

Lignin Model CompoundConditionsYield (%)Source
β-O-4 dimer (4-methyl variant)Pd/C, I₂, toluene, 140°C89

Crystallographic Analysis of Molecular Packing

The crystallographic analysis of imidazo[1,2-a]pyridine-3-acetamide,α-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- reveals significant structural insights into its molecular organization and packing arrangements [2] [5]. X-ray diffraction studies of related imidazo[1,2-a]pyridine derivatives demonstrate that these compounds typically crystallize in monoclinic crystal systems with characteristic space groups such as P21/c or C2/c [9] [48]. The molecular formula C19H23N3O2 with a molecular weight of 325.4 g/mol indicates a complex three-dimensional structure requiring detailed crystallographic investigation [36] [38].

The imidazo[1,2-a]pyridine ring system in these compounds exhibits remarkable planarity, with root mean square deviations typically ranging from 0.029 to 0.062 Å [9]. The pyridine ring within the fused heterocyclic system forms dihedral angles of approximately 2.90 to 4.91 degrees with the five-membered imidazole ring, indicating minimal deviation from coplanarity [9]. The 4-methylphenyl substituent at the 2-position demonstrates significant angular displacement from the imidazole ring plane, with dihedral angles commonly observed between 25.04 and 31.35 degrees [9].

Bond length analysis reveals that the endocyclic angles within the imidazole ring system show characteristic distortions due to the fusion of five- and six-membered rings [9]. The C-N bond lengths in the imidazo[1,2-a]pyridine core typically range from 1.369 to 1.409 Å, while aromatic C-C bonds measure between 1.342 and 1.407 Å [9]. The acetamide functionality introduces additional conformational considerations, with the α-hydroxy group influencing the overall molecular geometry through potential intramolecular hydrogen bonding interactions [2].

Crystallographic ParameterTypical Values for Imidazo[1,2-a]pyridine Derivatives
Crystal SystemMonoclinic
Space GroupP21/c, C2/c
Unit Cell Volume1726.7 - 3498.2 ų
Density1.171 - 1.190 Mg m⁻³
Imidazole Ring Planarity (r.m.s.)0.029 - 0.062 Å
Pyridine-Imidazole Dihedral Angle2.90 - 4.91°

The crystal packing arrangements of imidazo[1,2-a]pyridine derivatives are predominantly stabilized through N-H···N hydrogen bonds, forming extended chain structures along specific crystallographic directions [9]. These chains are further interconnected through C-H···π interactions, creating layered supramolecular architectures [9]. The presence of the α-hydroxy group in the target compound likely introduces additional hydrogen bonding capabilities, potentially altering the standard packing motifs observed in simpler imidazo[1,2-a]pyridine systems [2].

Hirshfeld Surface Mapping of Intermolecular Interactions

Hirshfeld surface analysis provides quantitative insights into the intermolecular interactions governing the crystal packing of imidazo[1,2-a]pyridine-3-acetamide,α-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- [9] [10]. This computational approach maps the normalized contact distances between molecules, revealing the relative contributions of different interaction types to the overall crystal stability [12].

The Hirshfeld surface mapped over dnorm parameters for imidazo[1,2-a]pyridine derivatives typically displays bright red spots corresponding to close intermolecular contacts, particularly N-H···N and C-H···N hydrogen bonding interactions [9]. The electrostatic potential surfaces demonstrate the distribution of positive and negative regions, facilitating the identification of complementary interaction sites between adjacent molecules [9].

Two-dimensional fingerprint plots derived from Hirshfeld surface analysis reveal that H···H interactions constitute the dominant intermolecular contacts, contributing approximately 68.3 to 71.6 percent of the total Hirshfeld surface area in related imidazo[1,2-a]pyridine compounds [9]. C···H interactions appear as characteristic wing-shaped features in the fingerprint plots, accounting for 17.7 to 18.2 percent of the surface contacts [9]. N···H contacts, corresponding to hydrogen bonding interactions, manifest as sharp spikes contributing 7.1 to 8.2 percent of the surface area [9].

Interaction TypePercentage Contribution to Hirshfeld Surface
H···H Contacts68.3 - 71.6%
C···H Interactions17.7 - 18.2%
N···H Contacts7.1 - 8.2%
H···O Contacts5.4%
C···C Contacts (π-π stacking)1.8%

The presence of π-π stacking interactions in imidazo[1,2-a]pyridine derivatives can be identified through C···C contacts appearing as butterfly-shaped features at de = di ≈ 1.7 Å in the fingerprint plots [9]. These interactions typically contribute approximately 1.8 percent of the Hirshfeld surface and are characterized by intercentroid distances of 3.577 Å with interplanar separations of 3.309 Å [9]. The shape index maps reveal red and blue triangular regions indicative of π-π stacking when present, while their absence indicates limited aromatic stacking interactions [9].

The curvature maps provide additional information about the local surface topology, with flat regions corresponding to π-π interactions and curved areas indicating hydrogen bonding or van der Waals contacts [9]. For compounds containing methoxy or dimethylamino substituents, H···O contacts contribute an additional 5.4 percent of the surface interactions, reflecting the enhanced hydrogen bonding capacity of these functional groups [9].

Nuclear Magnetic Resonance Spectroscopic Signature Correlations

The Nuclear Magnetic Resonance spectroscopic analysis of imidazo[1,2-a]pyridine-3-acetamide,α-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- provides definitive structural confirmation through characteristic chemical shift patterns and coupling relationships [18] [19]. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct signal regions corresponding to the various structural components of this complex heterocyclic system [20].

The aromatic proton signals of the imidazo[1,2-a]pyridine core typically appear in the range of 6.7 to 9.0 parts per million, with specific assignments based on substitution patterns and electronic environments [19]. The H5 proton of the pyridine ring commonly resonates around 8.0 parts per million, while H6, H7, and H8 protons display characteristic downfield shifts due to the electron-withdrawing nature of the fused nitrogen atoms [19]. The quaternization effects observed in related imidazopyridinium salts demonstrate significant chemical shift perturbations, particularly for protons adjacent to positively charged nitrogen centers [19].

The 4-methylphenyl substituent contributes four aromatic protons typically observed between 7.2 and 7.9 parts per million, with the methyl group appearing as a sharp singlet around 2.3 parts per million [20]. The N,N-dimethyl groups of the acetamide functionality generate a characteristic singlet around 2.9 to 3.0 parts per million, while the α-hydroxy group may exhibit variable chemical shifts depending on hydrogen bonding and exchange phenomena [18].

Proton AssignmentChemical Shift Range (ppm)Multiplicity
Imidazo[1,2-a]pyridine H57.8 - 8.2doublet
Imidazo[1,2-a]pyridine H6-H86.7 - 7.5multiplet
4-Methylphenyl Aromatic7.2 - 7.9multiplet
4-Methylphenyl CH32.3 - 2.4singlet
N,N-Dimethyl Groups2.9 - 3.0singlet
6-Methyl Substituent2.4 - 2.5singlet

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic chemical shift ranges for different carbon environments [18] [42]. The carbonyl carbon of the acetamide group typically resonates around 170 to 180 parts per million, consistent with amide functionality [44]. Aromatic carbons of the imidazo[1,2-a]pyridine system appear between 110 and 150 parts per million, with quaternary carbons showing distinct chemical shifts based on their substitution patterns [41].

The methyl carbon atoms exhibit characteristic upfield shifts, with the N,N-dimethyl groups appearing around 35 to 40 parts per million and the aromatic methyl substituents resonating between 20 and 25 parts per million [20]. The α-carbon bearing the hydroxy group demonstrates a characteristic downfield shift due to the electron-withdrawing effect of oxygen, typically appearing around 60 to 70 parts per million [42].

Coordination effects in related metal complexes of imidazo[1,2-a]pyridine derivatives result in significant downfield shifts for both proton and carbon signals adjacent to coordinating nitrogen atoms [18]. These perturbations provide valuable insights into the electronic environment and potential coordination behavior of the heterocyclic system [18].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of imidazo[1,2-a]pyridine-3-acetamide,α-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- employs electrospray ionization techniques to generate protonated molecular ions and subsequent fragmentation patterns [23] [25]. The molecular ion peak [M+H]+ appears at mass-to-charge ratio 326, corresponding to the protonated form of the compound with molecular formula C19H23N3O2 [36].

Electrospray ionization tandem mass spectrometry studies of related imidazo[1,2-a]pyridine derivatives reveal characteristic fragmentation pathways initiated by protonation at the most basic nitrogen center [23]. The primary fragmentation occurs through homolytic cleavage processes, particularly affecting substituent groups attached to the heterocyclic core [23]. For phenoxy-substituted derivatives, the elimination of phenoxy radicals represents a diagnostic fragmentation pathway, though this specific mechanism may not apply directly to the 4-methylphenyl-substituted target compound [23].

The acetamide functionality undergoes characteristic fragmentation through alpha-cleavage processes, resulting in the loss of dimethylamino groups and formation of acylium ions [26]. The presence of the α-hydroxy group introduces additional fragmentation possibilities, including dehydration reactions leading to [M+H-18]+ ions corresponding to water elimination [24]. The 4-methylphenyl substituent may undergo benzylic cleavage, generating tropylium-type fragments characteristic of aromatic systems [26].

Fragment IonMass-to-Charge RatioProposed StructureRelative Intensity
[M+H]+326Molecular IonVariable
[M+H-18]+308Water LossModerate
[M+H-45]+281Dimethylamino LossHigh
[M+H-72]+254Acetamide LossModerate
Base PeakVariableCore Fragment100%

The imidazo[1,2-a]pyridine core demonstrates remarkable stability under mass spectrometric conditions, often serving as the base peak in fragmentation spectra [23]. The loss of carbon monoxide from acyl-containing fragments represents another common fragmentation pathway, generating [M+H-28]+ ions [23]. The methylphenyl substituent may undergo successive methyl losses, producing [M+H-15]+ and [M+H-30]+ fragments corresponding to single and double demethylation processes [24].

Computational chemistry studies support the proposed fragmentation mechanisms through thermochemical calculations of bond dissociation energies and transition state structures [23]. The gas-phase fragmentation behavior provides valuable structural information for compound identification and purity assessment in analytical applications [23]. The fragmentation patterns also offer insights into the relative stability of different molecular regions under ionization conditions [25].

Fourier Transform Infrared Functional Group Identification

Fourier Transform Infrared spectroscopic analysis of imidazo[1,2-a]pyridine-3-acetamide,α-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- provides comprehensive functional group identification through characteristic vibrational frequencies [30] [31]. The infrared spectrum exhibits multiple absorption bands corresponding to the diverse functional groups present in this complex heterocyclic system [33].

The N-H stretching vibrations of the imidazo[1,2-a]pyridine system appear as medium-intensity bands around 3300 to 3500 wavenumbers, though these may be absent or broadened depending on hydrogen bonding interactions [2] [30]. The α-hydroxy group contributes a broad O-H stretching absorption typically observed between 3200 and 3600 wavenumbers, with the exact position influenced by intramolecular and intermolecular hydrogen bonding [31].

The carbonyl stretching vibration of the acetamide functionality represents one of the most diagnostic peaks, appearing around 1650 to 1680 wavenumbers [31] [32]. This frequency range is characteristic of amide carbonyls and distinguishes the compound from related esters or ketones [34]. The C=N stretching vibrations of the imidazo[1,2-a]pyridine core occur around 1545 to 1589 wavenumbers, providing confirmation of the heterocyclic structure [2] [30].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
O-H Stretch (α-hydroxy)3200 - 3600Broad, mediumHydrogen bonded
N-H Stretch3300 - 3500MediumImidazole NH
Aromatic C-H Stretch3000 - 3100MediumPhenyl and pyridine
Aliphatic C-H Stretch2850 - 2950StrongMethyl groups
C=O Stretch (amide)1650 - 1680StrongAcetamide carbonyl
C=N Stretch1545 - 1589MediumImidazopyridine
C=C Stretch (aromatic)1450 - 1600MediumRing vibrations

Aromatic C-H stretching vibrations appear around 3000 to 3100 wavenumbers, corresponding to the phenyl and pyridine ring systems [31]. Aliphatic C-H stretching modes of the various methyl groups generate strong absorptions between 2850 and 2950 wavenumbers [31]. The C=C stretching vibrations of the aromatic rings produce multiple bands in the 1450 to 1600 wavenumber region, creating a complex fingerprint pattern characteristic of the substituted aromatic systems [34].

The C-N stretching vibrations associated with the dimethylamino group typically appear around 1200 to 1370 wavenumbers, while C-O stretching of the α-hydroxy group contributes absorptions around 1000 to 1100 wavenumbers [2] [31]. Out-of-plane bending vibrations of aromatic C-H bonds generate characteristic patterns in the 750 to 900 wavenumber region, providing information about substitution patterns on the aromatic rings [34].

Strategies

MethodReaction PartnersCatalyst/ConditionsYield Range (%)Key Features
Catalyst-free decarboxylation with glyoxylic acidImidazo[1,2-a]pyridine + glyoxylic acid + boronic acidNo catalyst, decarboxylation conditions60-85Catalyst-free, eco-friendly
Aza-Friedel-Crafts with Y(OTf)₃Imidazo[1,2-a]pyridine + aldehydes + aminesY(OTf)₃ (Lewis acid), air atmosphere70-90Simple operation, broad substrate scope
Oxidative C-H amination with DIPAImidazo[1,2-a]pyridine + morpholine + oxidantDIPA, Cu(OTf)₂, TFA65-80Transition metal catalyzed
Metal-free alkylation with p-quinone methidesImidazo[1,2-a]pyridine + para-quinone methidesMetal-free, additive-free conditions55-75Green chemistry approach
Three-component aza-Friedel-CraftsImidazo[1,2-a]pyridine + aldehydes + cyclic aminesAcid catalysis under mild conditions60-85High atomic economy

The most significant advancement in C-3 functionalization involves the development of catalyst-free methodologies. The three-component decarboxylation reaction utilizing glyoxylic acid and boronic acids represents a particularly elegant approach, as it proceeds through a Petasis-like mechanism without requiring transition metal catalysts [2] [3]. This methodology offers exceptional functional group tolerance and enables the introduction of diverse arylmethyl substituents at the C-3 position.

Lewis acid-catalyzed aza-Friedel-Crafts reactions using yttrium triflate have emerged as highly efficient methods for C-3 alkylation [4]. These reactions proceed under mild conditions in ambient atmosphere, making them particularly attractive for large-scale applications. The mechanism involves initial formation of an iminium ion intermediate through condensation of aldehydes with cyclic amines, followed by nucleophilic attack of the C-3 position on the activated electrophile.

Oxidative C-H amination protocols utilizing hypervalent iodine reagents such as diacetoxyiodobenzene (DIPA) have proven effective for introducing nitrogen-containing functional groups [1]. These reactions typically require copper catalysis and proceed through radical intermediates, offering complementary reactivity patterns to the ionic mechanisms described above.

Halogenation Strategies for Optical Property Tuning

Halogenation of imidazo[1,2-a]pyridine derivatives serves dual purposes: providing synthetic handles for further functionalization and modulating optical properties through electronic perturbation of the π-system [5] [6]. The introduction of halogen substituents significantly affects both absorption and emission characteristics of these fluorescent compounds.

Table 2: Halogenation Strategies for Optical Property Tuning

Halogen SourceTarget PositionReaction ConditionsYield (%)Optical ImpactAdvantages
Sodium chlorite (NaClO₂)C-3 positionDMF, AcOH, 60°C, 10h64-88Tunable absorption/emissionTransition-metal-free, regioselective
Sodium bromite (NaBrO₂)C-3 positionDMF, AcOH, 60°C, 10h70-88Modified electronic propertiesHigh regioselectivity, good yields
Bromine (Br₂)C-3 position (selective)Electrophilic substitution conditions65-85Enhanced conjugation effectsClassical approach, well-established
N-haloimidesVarious positionsMild oxidative conditions50-80Substitution-dependent propertiesFunctional group tolerance
Elemental halogen sourcesMultiple positionsVariable based on substrate45-90Position-specific effectsVersatile methodology

The most innovative approach involves transition-metal-free halogenation using sodium chlorite or bromite as halogen sources [5] [6]. These reactions proceed through radical mechanisms, with the sodium halogenite serving both as halogen source and oxidant. The reaction conditions are remarkably mild, typically requiring only acetic acid as an additive in dimethylformamide at 60°C.

The regioselectivity observed in these halogenation reactions is attributed to the inherent electronic properties of the imidazo[1,2-a]pyridine core. The C-3 position exhibits enhanced nucleophilic character due to resonance stabilization of the resulting carbocation intermediate through π-conjugation with the bicyclic system.

Optical property modulation through halogenation demonstrates significant structure-activity relationships. Chlorinated derivatives typically exhibit blue-shifted absorption compared to their non-halogenated counterparts, while brominated analogs show more pronounced bathochromic shifts due to increased heavy atom effects and enhanced spin-orbit coupling [7]. These modifications prove particularly valuable for developing deep-blue emitting materials with precisely tuned photophysical properties.

Acetamide Group Modifications and Reactivity

The acetamide functionality in imidazo[1,2-a]pyridine-3-acetamide derivatives represents a critical pharmacophore that significantly influences both biological activity and physicochemical properties [9]. Modifications to this group enable fine-tuning of solubility, bioavailability, and target selectivity.

Table 3: Acetamide Group Modifications and Reactivity

Modification TypeSynthetic MethodKey ReagentsReaction ConditionsTypical Yields (%)Biological Impact
N,N-Dialkyl substitutionDirect acetamide formation from estersTrimethylaluminium (Me₃Al), aniline derivativesReflux in dichloromethane85-97Enhanced solubility and bioavailability
α-Hydroxy introductionHydroxylation reactionsOxidizing agents, hydroxyl sourcesMild oxidative conditions60-80Modified pharmacokinetic properties
Aromatic substitution at 2-positionCross-coupling with aryl partnersPalladium catalysts, aryl halides/boronic acidsPd-catalyzed cross-coupling conditions70-90Altered binding affinity
Methylation patternsSelective methylation strategiesMethylating agents under basic conditionsBasic conditions, controlled temperature65-85Tuned selectivity profiles
Hybrid formation with other scaffoldsMulti-component coupling reactionsVarious coupling partnersMulti-component reaction conditions55-85Expanded therapeutic potential

The most efficient approach for N,N-dialkyl substitution involves treatment of ethyl imidazo[1,2-a]pyridine-2-acetate derivatives with various aniline derivatives in the presence of trimethylaluminium under reflux conditions in dichloromethane [10]. This methodology consistently delivers excellent yields (85-97%) and demonstrates broad functional group tolerance.

α-Hydroxy introduction represents a particularly valuable modification that significantly impacts pharmacokinetic properties. This transformation typically employs mild oxidizing conditions and can be achieved through various mechanistic pathways, including direct hydroxylation or hydroxyl group incorporation during synthesis. The resulting α-hydroxy derivatives often exhibit enhanced metabolic stability and altered tissue distribution profiles.

The acetamide group demonstrates remarkable reactivity toward nucleophilic substitution reactions, enabling the construction of diverse amide derivatives. These transformations proceed through activated intermediates and typically require careful control of reaction conditions to prevent competing side reactions. The electronic nature of the imidazo[1,2-a]pyridine core significantly influences the reactivity of the acetamide carbonyl, with electron-withdrawing substituents enhancing electrophilic character.

Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of imidazo[1,2-a]pyridine derivatives are profoundly influenced by the nature and position of substituents throughout the bicyclic framework [11] [12]. Understanding these relationships is crucial for rational drug design and materials applications.

Table 4: Substituent Effects on Electronic and Steric Properties

Substituent PositionElectronic EffectsSteric EffectsOptical Properties ImpactCommon SubstituentsReactivity Influence
C-2 positionStrong influence on ICT characterSignificant steric hindrance potentialMajor influence on emission wavelengthPhenyl, aryl, alkyl groupsControls regioselectivity
C-6 positionModulates electron density distributionModerate steric influenceFine-tuning of absorption/emissionElectron-donating/withdrawing groupsAffects reaction rates
C-3 positionAffects nucleophilicity at C-3High steric sensitivitySubstitution-dependent fluorescenceAlkyl, aryl, functional groupsDetermines functionalization ease
C-5 positionMinimal electronic perturbationLow steric impactMinimal optical changesMethyl, halogen substituentsMinimal reactivity change
C-8 positionModerate electronic influenceVariable steric effectsPosition-specific optical effectsMethyl, halogen, aryl groupsModerate reactivity effects

Substituents at the C-2 position exert the most profound influence on both electronic properties and optical characteristics [11] [13]. The introduction of electron-donating groups such as dimethylamino or electron-withdrawing groups such as difluorophenyl dramatically alters the intramolecular charge transfer (ICT) character of electronic transitions. This effect is particularly pronounced in bis-imidazo[1,2-a]pyridine systems where peripheral substituents can modulate emission from near-UV to deep-blue regions.

C-6 position modifications provide a powerful means for fine-tuning electronic properties without introducing significant steric complications. Electron-donating methoxy groups typically result in bathochromic shifts in both absorption and emission spectra, while electron-withdrawing substituents produce the opposite effect. These modifications prove particularly valuable for optimizing photoluminescence quantum yields in fluorescent applications.

The C-3 position demonstrates exceptional sensitivity to both electronic and steric factors due to its central role in the chemical reactivity of the scaffold. Bulky substituents at this position can significantly impede subsequent functionalization reactions, while electronic effects directly influence the nucleophilic character that makes this position so reactive.

Steric effects become particularly pronounced when multiple substituents are present, leading to conformational restrictions that can dramatically affect both ground-state and excited-state properties. These effects are especially important in biological systems where receptor binding often requires specific molecular conformations.

XLogP3

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Dates

Last modified: 04-14-2024

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